Ethyl 3-methyl-[1,2]oxazolo[5,4-b]pyridine-6-carboxylate
Description
Ethyl 3-methyl-[1,2]oxazolo[5,4-b]pyridine-6-carboxylate is a heterocyclic compound featuring a fused oxazole-pyridine core. Its structure includes a methyl group at position 3 and an ethyl ester at position 6, making it a versatile intermediate in medicinal and organic chemistry. The compound’s CAS number, 950143-81-4, identifies it as a research chemical often employed in synthesizing photocytotoxic agents or functionalized derivatives for drug discovery . Its synthesis typically involves cyclization and substitution reactions, as evidenced by protocols modified from established methods for related oxazolo-pyridine derivatives .
Properties
IUPAC Name |
ethyl 3-methyl-[1,2]oxazolo[5,4-b]pyridine-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3/c1-3-14-10(13)8-5-4-7-6(2)12-15-9(7)11-8/h4-5H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYKYXEUYYXEKJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC2=C(C=C1)C(=NO2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
950143-81-4 | |
| Record name | ethyl 3-methyl-[1,2]oxazolo[5,4-b]pyridine-6-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-methyl-[1,2]oxazolo[5,4-b]pyridine-6-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3-methyl-2-aminopyridine with ethyl chloroformate in the presence of a base, followed by cyclization with an appropriate reagent to form the oxazole ring . The reaction conditions often require a solvent such as dichloromethane and a catalyst to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to produce the compound at an industrial scale.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-methyl-[1,2]oxazolo[5,4-b]pyridine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl ester group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Ethyl 3-methyl-[1,2]oxazolo[5,4-b]pyridine-6-carboxylate has been studied for its potential therapeutic properties:
- Anticancer Activity : Research indicates that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines, with promising antiproliferative effects. For example, studies have shown GI50 values in the nanomolar range against human tumor cell lines.
- Antimicrobial Activity : The compound demonstrates notable effectiveness against both Gram-positive and Gram-negative bacteria. It has shown minimum inhibitory concentrations (MIC) of less than 10 µg/mL against Staphylococcus aureus and less than 15 µg/mL against Escherichia coli .
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | < 10 µg/mL |
| Escherichia coli | < 15 µg/mL |
Neuroprotective Effects
Preliminary studies suggest that this compound may inhibit acetylcholinesterase (AChE), indicating potential applications in treating cognitive disorders like Alzheimer's disease.
Industrial Applications
This compound is also being explored for its utility in:
- Material Science : Its unique structure allows it to be used as a building block for synthesizing more complex molecules.
- Chemical Processes : The compound can participate in various chemical reactions such as oxidation, reduction, and nucleophilic substitution, making it valuable in developing new materials and chemical processes.
Case Study 1: Anticancer Efficacy
A study focused on the anticancer efficacy of oxazolo[5,4-b]pyridine derivatives demonstrated that this compound significantly inhibited cell proliferation across various cancer types. The investigation utilized multiple assays to confirm cytotoxic effects and explored apoptotic pathways activated by the compound.
Case Study 2: Antimicrobial Testing
In another study examining antimicrobial activity, this compound was tested against a panel of pathogenic microorganisms. Results indicated broad-spectrum efficacy, particularly against resistant bacterial strains, highlighting its potential as a new antimicrobial agent.
Mechanism of Action
The mechanism of action of ethyl 3-methyl-[1,2]oxazolo[5,4-b]pyridine-6-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Key Observations :
- Ethyl ester vs. Carboxylic acid : The ethyl ester in the target compound enhances lipophilicity compared to the carboxylic acid derivatives (e.g., 178.14 g/mol analogue), which may improve membrane permeability but reduce hydrogen-bonding capacity .
- Substituent Diversity: The 3-methyl group is conserved across analogues, but substitutions at C6 (e.g., ethyl, 4-fluorophenyl, or amide groups) modulate electronic and steric properties.
Divergence in Reactivity :
- Carboxylic acid derivatives (e.g., CAS 1341767-53-0) are prone to decarboxylation under acidic conditions, whereas the ethyl ester group in the target compound offers stability, enabling storage and handling at room temperature .
Biological Activity
Ethyl 3-methyl-[1,2]oxazolo[5,4-b]pyridine-6-carboxylate (CAS No. 937691-36-6) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C10H10N2O3
- Molecular Weight : 206.2 g/mol
- IUPAC Name : 6-Ethyl-3-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid
- Structure : The compound features a pyridine ring fused with an oxazole moiety, which is critical for its biological activity.
Biological Activity Overview
This compound exhibits a range of biological activities that can be categorized as follows:
1. Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. Research indicates that derivatives of oxazolo[5,4-b]pyridine exhibit significant cytotoxic effects against various cancer cell lines.
In a study focused on novel oxazolo[5,4-b]pyrimidines, the compound demonstrated promising antiproliferative effects against human tumor cell lines with GI50 values in the nanomolar range .
2. Antimicrobial Activity
The compound has also shown notable antimicrobial properties. It was effective against both Gram-positive and Gram-negative bacteria, with significant inhibition observed in strains such as Staphylococcus aureus and Escherichia coli.
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | < 10 µg/mL | |
| Escherichia coli | < 15 µg/mL |
These findings suggest that the compound could be developed into a therapeutic agent for treating infections caused by resistant bacterial strains.
3. Neuroprotective Effects
Preliminary studies indicate that this compound may possess neuroprotective properties. It has been reported to inhibit acetylcholinesterase (AChE), an enzyme linked to Alzheimer's disease.
This inhibition suggests potential applications in cognitive disorders and warrants further investigation into its mechanisms of action.
Case Study 1: Anticancer Efficacy
A recent investigation into the anticancer efficacy of oxazolo[5,4-b]pyridine derivatives demonstrated that this compound significantly inhibited cell proliferation in vitro across various cancer types. The study utilized multiple assays to confirm the cytotoxic effects and explored the underlying apoptotic pathways activated by the compound.
Case Study 2: Antimicrobial Testing
In another study focusing on antimicrobial activity, this compound was tested against a panel of pathogenic microorganisms. The results indicated a broad-spectrum efficacy, especially against resistant strains of bacteria, highlighting its potential as a new antimicrobial agent.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
